Welcome to the BenchChem Online Store!
molecular formula C5H4Cl2N2O B027636 2,4-Dichloro-5-methoxypyrimidine CAS No. 19646-07-2

2,4-Dichloro-5-methoxypyrimidine

Cat. No. B027636
M. Wt: 179 g/mol
InChI Key: ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06362335B1

Procedure details

Anhydrous sodium carbonate (29.15 g, 0.275 mole), methanol (300 mL), and 35% aqueous hydrazine (54.9 g, 0.60 mole) were loaded into a 1 L glass jacketed reactor equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser, and a programmable circulating bath. 2,4-Dichloro-5-methoxypyrimidine (89.50 g, 0.50 mole) was added as a solid in small increments over 70 min. During the addition, the reactor jacket was kept at 20° C., and the reaction temperature rose from 21° C. to 28° C. Upon completion of the addition, the reaction mixture was heated to 43° C. over 60 min, then held at 43° C. for 4.5 h. Water (300 mL) was then added, and a distillation head was attached to the reactor. Vacuum was applied to lower the pressure to 140 mmHg, and methanol was removed by distillation. Distillation continued for 1.5 h, at which point the rate of distillation had slowed greatly. The pressure as further decreased to 85 mmHg until water started to distill over, then vacuum was broken under a nitrogen flow. The reaction mixture was cooled from 43° C. to 25° C. over 60 min. The resulting slurry was stirred overnight at 25° C. The product was recovered by filtration through Whatman #52 filter paper using a Buchner funnel and aspirator vacuum. After washing the filter cake with water (221 g), the product was dried overnight in vacuo at 42° C., to give 83.5 g of white 2-chloro-4-hydrazino-5-methoxypyrimidine (purity 96.8%, yield=92.7%).
Quantity
29.15 g
Type
reactant
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
89.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[NH2:7][NH2:8].[Cl:9][C:10]1[N:15]=[C:14](Cl)[C:13]([O:17][CH3:18])=[CH:12][N:11]=1>CO.O>[Cl:9][C:10]1[N:15]=[C:14]([NH:7][NH2:8])[C:13]([O:17][CH3:18])=[CH:12][N:11]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
29.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
54.9 g
Type
reactant
Smiles
NN
Step Three
Name
glass
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
89.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
43 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred overnight at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
was kept at 20° C.
CUSTOM
Type
CUSTOM
Details
rose from 21° C. to 28° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
Distillation
WAIT
Type
WAIT
Details
continued for 1.5 h, at which point
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
the rate of distillation
DISTILLATION
Type
DISTILLATION
Details
to distill over, then vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled from 43° C. to 25° C. over 60 min
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The product was recovered by filtration through Whatman #52
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
After washing the filter cake with water (221 g)
CUSTOM
Type
CUSTOM
Details
the product was dried overnight in vacuo at 42° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 83.5 g
YIELD: PERCENTYIELD 92.7%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.